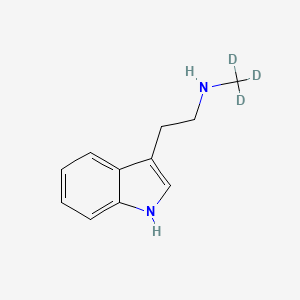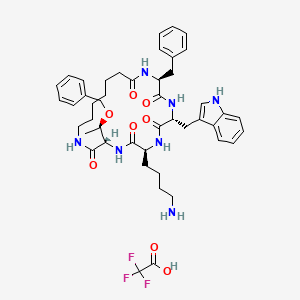
Cyclosomatostatin (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclosomatostatin (TFA) is a potent somatostatin receptor antagonist. It is primarily used in scientific research to investigate the effects of somatostatin on various cell types by antagonizing its receptors. This compound is particularly effective in inhibiting somatostatin receptor type 1 (SSTR1) signaling, which decreases cell proliferation and sphere-formation in colorectal cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclosomatostatin (TFA) is synthesized through a series of peptide synthesis reactions. The process involves the cyclization of a linear peptide chain to form a cyclic structure. The typical sequence includes amino acids such as lysine, threonine, phenylalanine, and tryptophan. The cyclization is achieved using specific reagents and conditions that promote the formation of a lactam bridge between the amino and carboxyl groups of the peptide chain .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclosomatostatin (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids such as methionine and cysteine.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed: The major products formed from these reactions include various analogs of cyclosomatostatin (TFA) with modified biological activities. These analogs are used to study the structure-activity relationships of somatostatin receptor antagonists .
Wissenschaftliche Forschungsanwendungen
Cyclosomatostatin (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study peptide synthesis and cyclization reactions.
Biology: Investigates the role of somatostatin receptors in cell signaling and proliferation.
Medicine: Explores potential therapeutic applications in cancer treatment by inhibiting somatostatin receptor signaling.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
Wirkmechanismus
Cyclosomatostatin (TFA) exerts its effects by binding to somatostatin receptors, particularly SSTR1. By antagonizing these receptors, it inhibits the downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer research, where cyclosomatostatin (TFA) has been shown to reduce the proliferation of colorectal cancer cells .
Vergleich Mit ähnlichen Verbindungen
Angiopeptin TFA: A cyclic octapeptide analogue of somatostatin with weak receptor agonist activity.
Pasireotide acetate: A long-acting cyclohexapeptide somatostatin analogue with improved agonist activity at multiple somatostatin receptor subtypes.
L-803087 TFA: A selective somatostatin receptor type 4 agonist.
Uniqueness: Cyclosomatostatin (TFA) is unique due to its potent antagonistic activity at somatostatin receptors, particularly SSTR1. This specificity makes it a valuable tool in research focused on understanding the role of somatostatin signaling in various biological processes and diseases .
Eigenschaften
Molekularformel |
C46H58F3N7O8 |
|---|---|
Molekulargewicht |
894.0 g/mol |
IUPAC-Name |
(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H57N7O6.C2HF3O2/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45;3-2(4,5)1(6)7/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53);(H,6,7)/t30-,36+,37+,38-,40+;/m1./s1 |
InChI-Schlüssel |
ZBJFJJBSVAAJDQ-JZXGHADUSA-N |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


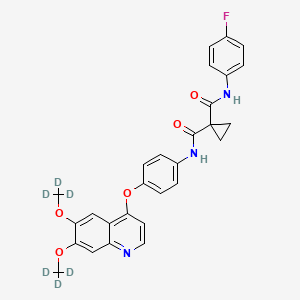


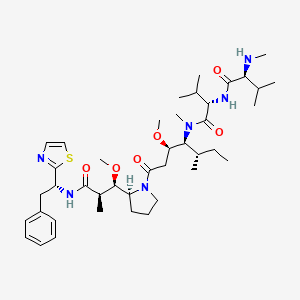
![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)
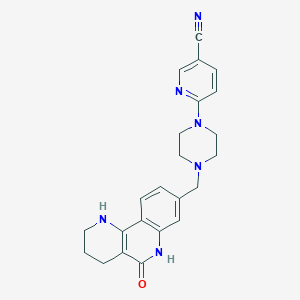
![(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid](/img/structure/B12426256.png)
![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)
![N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)
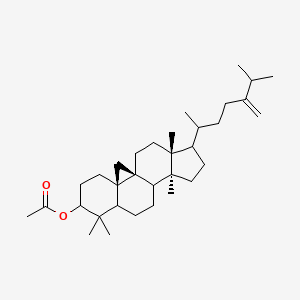
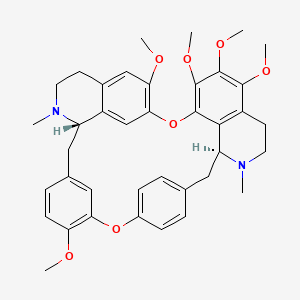
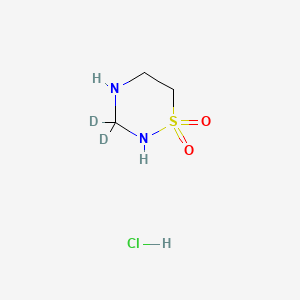
![[(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12426295.png)
